

Theoretical Band Structure of Strontium Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium sulfide*

Cat. No.: *B047521*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium sulfide (SrS) is a binary semiconductor compound that has garnered significant interest for its potential applications in various fields, including optoelectronics and as a host material for phosphors. An accurate understanding of its electronic band structure is crucial for predicting its properties and designing novel devices. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the band structure of SrS, catering to researchers and professionals in materials science and related disciplines.

Crystal Structure of Strontium Sulfide

Strontium sulfide predominantly crystallizes in the rock-salt (B1) crystal structure, which belongs to the face-centered cubic (FCC) lattice system with the space group Fm-3m. Under high pressure, it can undergo a phase transition to a cesium chloride (B2) structure. The rock-salt structure is characterized by a lattice of strontium cations and sulfur anions, where each ion is octahedrally coordinated by six ions of the opposite charge.

Table 1: Crystal Structure Data for **Strontium Sulfide** (Rock-Salt Phase)

Parameter	Theoretical Value (Å)	Experimental Value (Å)
Lattice Constant (a)	6.018[1], 6.020	6.020

Theoretical Band Structure Calculations

The electronic band structure of SrS has been extensively studied using first-principles calculations based on Density Functional Theory (DFT). These calculations provide valuable insights into the electronic properties, such as the band gap and effective masses of charge carriers.

Computational Methods

Various exchange-correlation functionals are employed within the DFT framework to approximate the complex many-body electron interactions. Commonly used functionals for SrS include:

- Local Density Approximation (LDA): This is one of the simplest approximations, treating the exchange-correlation energy at each point in space as that of a uniform electron gas with the same density.
- Generalized Gradient Approximation (GGA): GGA functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional, improve upon LDA by considering the gradient of the electron density.
- Modified Becke-Johnson (mBJ) potential: The mBJ potential is a meta-GGA functional that often provides more accurate band gap predictions for semiconductors.
- Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional: This functional incorporates a fraction of the exact Hartree-Fock exchange, which generally leads to more accurate band gap calculations compared to standard GGA or LDA.

Key Findings from Theoretical Studies

Theoretical calculations consistently predict that **strontium sulfide** is an indirect band gap semiconductor in its stable rock-salt phase. The valence band maximum (VBM) is typically

located at the Γ point, while the conduction band minimum (CBM) is at the X point in the Brillouin zone.

Table 2: Calculated Band Gap of **Strontium Sulfide** (Rock-Salt Phase) using Different Theoretical Methods

Method	Band Gap (eV)	Band Gap Type
LDA	3.05	Indirect (Γ -X)
GGA-PBE	3.23	Indirect (Γ -X)
mBJ	4.28	Indirect (Γ -X)
HSE06	4.15	Indirect (Γ -X)

Table 3: Calculated Electron and Hole Effective Masses for **Strontium Sulfide** (in units of free electron mass, m_0)

Direction	Electron Effective Mass (m_e)	Hole Effective Mass (m_h)
$\Gamma \rightarrow X$	0.41 (longitudinal)	0.52 (heavy hole)
$\Gamma \rightarrow K$	0.25 (transverse)	0.28 (light hole)

Experimental Protocols

Experimental validation of theoretical predictions is essential. This section details the methodologies for the synthesis and characterization of **strontium sulfide**.

Synthesis of Strontium Sulfide

Several methods can be employed to synthesize SrS, each with its own advantages and challenges.

1. Carbothermic Reduction of Celestite (SrSO_4)

This is a common industrial method for producing SrS.

- Materials: Celestite ore (strontium sulfate, SrSO_4), metallurgical coke (carbon).
- Procedure:
 - The celestite ore is crushed and finely ground.
 - It is then mixed with powdered coke. The typical stoichiometric ratio of C/ SrSO_4 is 2:1, though an excess of carbon is often used to ensure complete reduction.
 - The mixture is heated in a furnace to temperatures ranging from 1100°C to 1300°C in an inert or reducing atmosphere.
 - The reaction proceeds as follows: $\text{SrSO}_4 + 2\text{C} \rightarrow \text{SrS} + 2\text{CO}_2$.
 - The resulting product, known as "black ash," contains SrS, unreacted carbon, and other impurities from the ore.
 - Further purification steps, such as leaching, are required to obtain pure SrS.

2. Hydrothermal Synthesis

This method allows for the synthesis of SrS nanoparticles at lower temperatures.

- Materials: Strontium chloride hexahydrate ($\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$), sodium sulfide nonahydrate ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$), deionized water.
- Procedure:
 - Prepare an aqueous solution of strontium chloride (e.g., 0.5 M).
 - Prepare a separate aqueous solution of sodium sulfide (e.g., 0.5 M).
 - Under constant stirring, slowly add the sodium sulfide solution to the strontium chloride solution. A white precipitate of SrS will form.
 - Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

- Heat the autoclave to a temperature between 120°C and 200°C for a duration of 12 to 24 hours.
- After cooling to room temperature, the precipitate is collected by centrifugation or filtration.
- The collected product is washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Finally, the purified SrS powder is dried in a vacuum oven.

Characterization of Strontium Sulfide

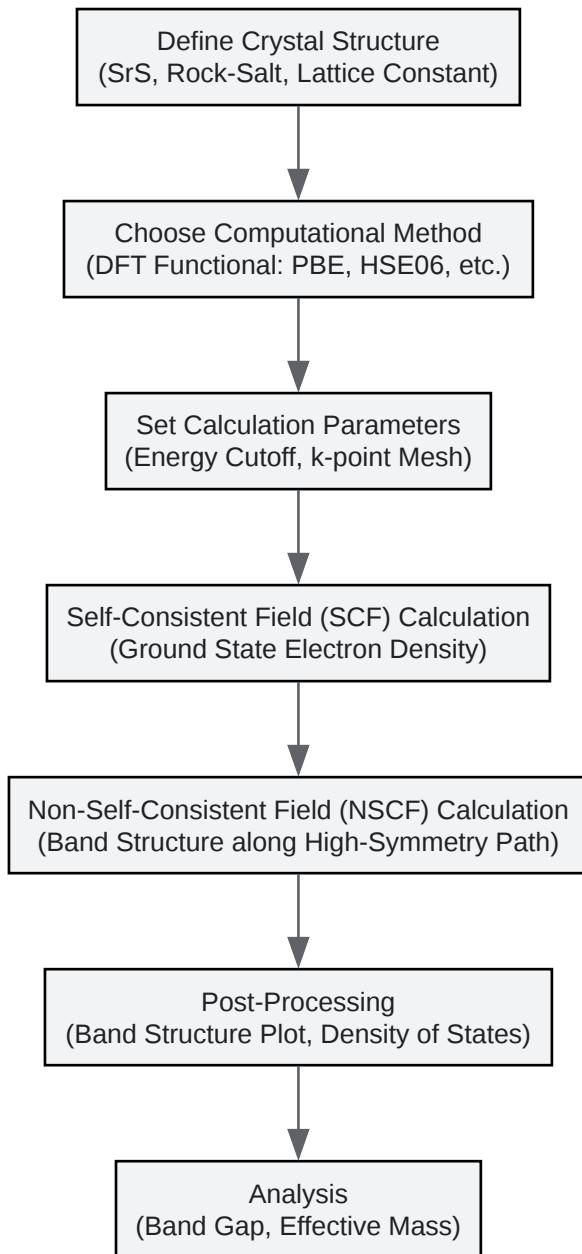
1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized SrS.

- Sample Preparation: A small amount of the finely ground SrS powder is uniformly spread on a sample holder.
- Measurement:
 - The sample is placed in an X-ray diffractometer.
 - A monochromatic X-ray beam (commonly Cu K α radiation with $\lambda = 1.5406 \text{ \AA}$) is directed onto the sample.
 - The diffracted X-rays are detected as a function of the diffraction angle (2θ).
 - The resulting diffraction pattern is a plot of intensity versus 2θ .
- Data Analysis: The positions and intensities of the diffraction peaks are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the rock-salt crystal structure of SrS and to identify any crystalline impurities.

2. UV-Visible Spectroscopy for Band Gap Determination

This technique is used to experimentally measure the optical band gap of SrS.

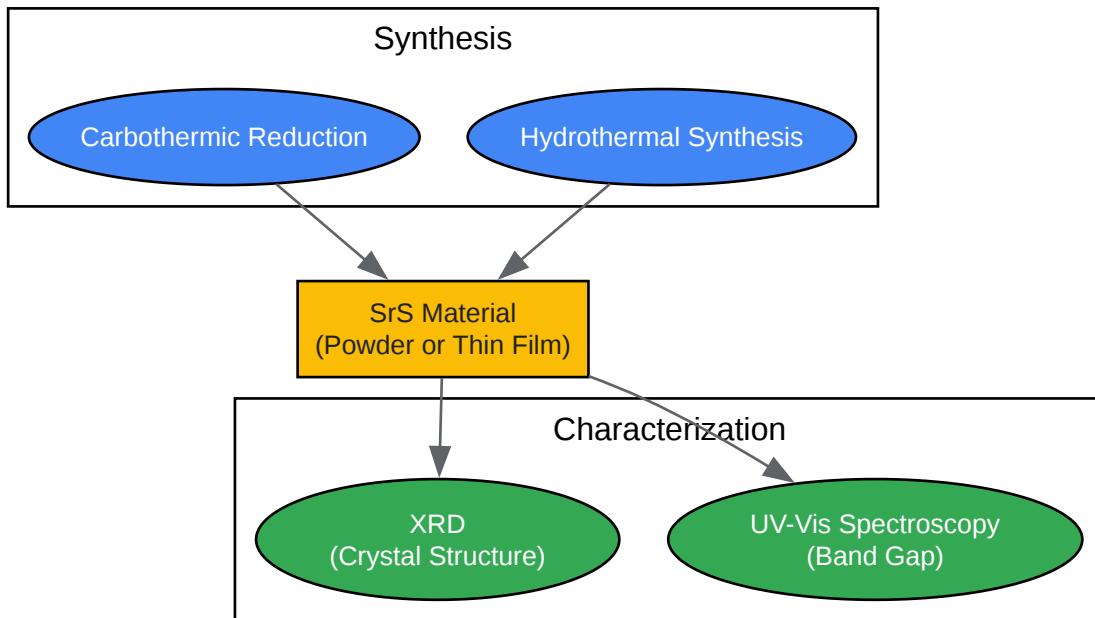

- Sample Preparation (Thin Film):
 - SrS thin films can be deposited on a transparent substrate (e.g., quartz) using techniques like pulsed laser deposition, sputtering, or chemical vapor deposition.
 - The thickness of the film should be uniform and is typically in the range of a few hundred nanometers.
- Measurement:
 - A UV-Visible spectrophotometer is used to measure the absorbance or transmittance of the SrS thin film over a range of wavelengths.
 - A blank substrate is used as a reference to subtract its contribution to the spectrum.
- Data Analysis (Tauc Plot):
 - The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (t) using the Beer-Lambert law: $\alpha = 2.303 * A / t$.
 - The Tauc relation is used to determine the band gap (Eg): $(\alpha h\nu)^n = A(h\nu - Eg)$, where $h\nu$ is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).
 - A Tauc plot is generated by plotting $(\alpha h\nu)^{1/2}$ versus $h\nu$ for an indirect band gap semiconductor like SrS.
 - The linear portion of the plot is extrapolated to the energy axis (where $(\alpha h\nu)^{1/2} = 0$), and the intercept gives the experimental value of the band gap.

Signaling Pathways and Workflow Diagrams

Theoretical Calculation Workflow

The following diagram illustrates the typical workflow for a first-principles band structure calculation of **strontium sulfide** using DFT.

Workflow for DFT Band Structure Calculation of SrS


[Click to download full resolution via product page](#)

Workflow for DFT Band Structure Calculation of SrS

Experimental Synthesis and Characterization Logic

This diagram shows the logical flow from synthesis to characterization for experimentally studying **strontium sulfide**.

Experimental Workflow for SrS Synthesis and Characterization

[Click to download full resolution via product page](#)

Experimental Workflow for SrS Synthesis and Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scm.com [scm.com]
- To cite this document: BenchChem. [Theoretical Band Structure of Strontium Sulfide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047521#theoretical-band-structure-calculations-of-strontium-sulfide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com